molecular formula C58H27N3O10 B1611779 N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide CAS No. 6871-80-3

N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide

Cat. No.: B1611779
CAS No.: 6871-80-3
M. Wt: 925.8 g/mol
InChI Key: AJDLDTCLIYZCBZ-UHFFFAOYSA-N
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Description

The compound “N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[1512002,1505,1407,12018,27020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.

    Introduction of carbonyl groups: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Amide bond formation: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity, possibly using flow chemistry techniques for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce more carbonyl groups.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce various functional groups onto the anthracene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: More highly oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized anthracene derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound’s extended conjugation makes it a candidate for organic semiconductors.

    Photochemistry: Potential use in light-absorbing materials for solar cells.

Biology

    Fluorescent Probes: The compound’s aromatic structure may be useful in designing fluorescent probes for biological imaging.

Medicine

    Drug Design: The amide linkages and aromatic rings suggest potential as a scaffold for drug molecules.

Industry

    Materials Science:

Mechanism of Action

The compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The aromatic rings and carbonyl groups can participate in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon.

    Naphthalene: Another polycyclic aromatic hydrocarbon.

    Benzamide: A simpler amide derivative.

Uniqueness

The compound’s unique structure, featuring multiple anthracene units and amide linkages, distinguishes it from simpler aromatic compounds. This complexity may confer unique electronic and binding properties, making it valuable for specialized applications.

Properties

CAS No.

6871-80-3

Molecular Formula

C58H27N3O10

Molecular Weight

925.8 g/mol

IUPAC Name

N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C58H27N3O10/c62-49-27-9-1-3-11-29(27)51(64)39-21-25(17-19-35(39)49)57(70)59-41-23-37-38-24-42(60-58(71)26-18-20-36-40(22-26)52(65)30-12-4-2-10-28(30)50(36)63)44-46(56(69)34-16-8-6-14-32(34)54(44)67)48(38)61-47(37)45-43(41)53(66)31-13-5-7-15-33(31)55(45)68/h1-24,61H,(H,59,70)(H,60,71)

InChI Key

AJDLDTCLIYZCBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C5C(=C6C(=C4)C7=CC(=C8C(=C7N6)C(=O)C9=CC=CC=C9C8=O)NC(=O)C1=CC2=C(C=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C5=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C5C(=C6C(=C4)C7=CC(=C8C(=C7N6)C(=O)C9=CC=CC=C9C8=O)NC(=O)C1=CC2=C(C=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C5=O

6871-80-3

Origin of Product

United States

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